molecular formula C10H7NOS B8727242 7-Methoxy-1-benzothiophene-2-carbonitrile CAS No. 88791-18-8

7-Methoxy-1-benzothiophene-2-carbonitrile

Cat. No. B8727242
CAS RN: 88791-18-8
M. Wt: 189.24 g/mol
InChI Key: SXNJLXCKMOFGRY-UHFFFAOYSA-N
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Description

7-Methoxy-1-benzothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
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properties

CAS RN

88791-18-8

Product Name

7-Methoxy-1-benzothiophene-2-carbonitrile

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

7-methoxy-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C10H7NOS/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3

InChI Key

SXNJLXCKMOFGRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-benzothien-7-yl methyl ether (1 g, 6.1 mmol) in THF (12 mL) at −78° C. was added a solution of 2.5 M n-butyllithium in hexanes (2.9 mL, 7.3 mmol). After stirring for 1.5 hr this solution was added dropwise to a solution of tosyl cyanide (1.66 g, 9.1 mmol) in THF (8 mL), this was left stirring at −78° C. for 0.5 hr and then warmed to room temperature. After 16 h this was poured onto ice-water and extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with water, dried (MgSO4) and the solvent removed in vacuo to give an oil. This was purified by flash chromatography with a gradient of 0–30% ethyl acetate in hexane to give the title compound (0.31 g, 27%); δH (300 MHz, CDCl3) 7.79 (1H, s, 3-ArH), 7.46–7.38 (1H, m, 4-ArH), 7.37–7.31 (1H, m, 5-ArH), 6.88–6.82 (1H, m, 6-ArH) and 3.94 (3H, s, OCH3). Starting material 1-benzothien-7-yl methyl ether was recovered from the reaction (0.56 g, 56%); δH (300 MHz, CDCl3) 7.45–7.29 (4H, m, ArH), 6.75 (1H, m, ArH), 4.00 (3H, s, OCH3).
Quantity
1 g
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0 (± 1) mol
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hexanes
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2.9 mL
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reactant
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12 mL
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solvent
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1.66 g
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reactant
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8 mL
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solvent
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Yield
27%

Synthesis routes and methods III

Procedure details

A solution of 2-iodo-7-methoxy-1-benzothiophene (10.0 g, 0.35 mol), copper (1) cyanide (6.17 g, 0.68 mol) and anhydrous N,N-dimethylformamide (40 mL) are warmed to 130° C. After 2.5 h at 130° C. no starting material is detectable as measured by HPLC at 220 nm. The reaction is cooled to 40° C. and a solution 25% v/v ethylenediamine in water (30 mL) and toluene (20 mL) are added. The mixture is stirred to room temperature. Additional toluene (30 mL) is added and the heterogeneous mixture is filtered. The layers of the mother liquors are separated and the aqueous layer is extracted with toluene (3×50 mL). The combined organic extracts were washed with water (2×50 mL), dried (MgSO4) and the solvent evaporated in vacuo to give the title compound (5.78 g, 88%), which was used without further purification; δH (300 MHz, CDCl3) 7.79 (1H, s, 3-ArH), 7.46–7.38 (1H, m, 4-ArH), 7.37–7.31 (1H, m, 5-ArH), 6.88–6.82 (1H, m, 6-ArH) and 3.94 (3H, s, OCH3).
Quantity
10 g
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6.17 g
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40 mL
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solution
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30 mL
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solvent
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20 mL
Type
solvent
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30 mL
Type
solvent
Reaction Step Three
Yield
88%

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